An In-depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate (CAS: 884494-84-2)
An In-depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate (CAS: 884494-84-2)
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 2-fluoro-4-iodonicotinate is a trifunctionalized pyridine derivative that has emerged as a highly valuable building block for researchers in drug discovery and development. Its strategic arrangement of a fluorine atom, an iodine atom, and a methyl ester on a pyridine core provides a rich platform for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule—key considerations in optimizing pharmacokinetic and pharmacodynamic profiles.[1] The iodo group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] The methyl ester provides a site for amide bond formation or further synthetic manipulation. This guide offers an in-depth look at the properties, synthesis, reactivity, and applications of this important pharmaceutical intermediate.
Core Properties and Characterization
A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of Methyl 2-fluoro-4-iodonicotinate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884494-84-2 | [1][3] |
| Molecular Formula | C₇H₅FINO₂ | [3] |
| Molecular Weight | 281.02 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 287 °C | [4] |
| Density | 1.913 g/cm³ | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place. | [4] |
Spectroscopic Data
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¹H NMR (300 MHz, DMSO-d₆): δ 8.07 (dd, J = 5.3, 0.8 Hz, 1H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 3.94 (s, 3H).[1][4] This data confirms the presence of the two pyridine protons and the methyl ester protons.
-
¹³C NMR: Signals for the pyridine ring carbons would appear in the aromatic region, with the carbon bearing the iodine showing a characteristically low-field shift. The carbonyl carbon of the ester would be expected around 160-170 ppm, and the methoxy carbon around 50-55 ppm.[5]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift would be in the characteristic range for aryl fluorides.[6][7]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Methyl 2-fluoro-4-iodonicotinate
The synthesis of Methyl 2-fluoro-4-iodonicotinate is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid. A common and effective method involves the use of trimethylsilyldiazomethane, which provides a mild and high-yielding route to the methyl ester.[1][4]
Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinic acid
Rationale: This protocol utilizes trimethylsilyldiazomethane for the esterification. This reagent is often preferred over more traditional acid-catalyzed esterification methods as it proceeds under neutral conditions and at room temperature, which is beneficial for substrates with sensitive functional groups. The reaction is generally clean and high-yielding.
Materials:
-
2-Fluoro-4-iodonicotinic acid (1 equivalent)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Trimethylsilyldiazomethane (2.0 M in hexanes, ~1.2 equivalents)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodonicotinic acid (e.g., 5.13 g) in a mixture of anhydrous diethyl ether (25 mL) and anhydrous methanol (25 mL).[1][4]
-
Cool the solution in an ice bath.
-
Slowly add trimethylsilyldiazomethane solution (e.g., 32.9 g of a 10% solution in hexanes) dropwise to the stirred solution. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench any excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford Methyl 2-fluoro-4-iodonicotinate as a white to off-white solid (e.g., 5.3 g).[1][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-fluoro-4-iodonicotinate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-fluoro-4-iodonicotinate stems from the differential reactivity of its functional groups. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents at the 4-position of the pyridine ring. The 2-fluoro substituent, being a poor leaving group in such reactions, remains intact, preserving its beneficial electronic properties for the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the Pd(0) catalyst. This allows for a variety of transformations to be performed selectively at the C4 position.
This reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.
Proposed Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add Methyl 2-fluoro-4-iodonicotinate (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Add a solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
This reaction enables the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry.[8]
Proposed Protocol: Sonogashira Coupling
-
Combine Methyl 2-fluoro-4-iodonicotinate (1 equivalent), the terminal alkyne (1.5 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine like triethylamine (Et₃N), which can also serve as a co-solvent.
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until completion.
-
After completion, perform a standard workup and purify by chromatography.
This reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of a carbon-nitrogen bond at the 4-position.[7][9]
Proposed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine Methyl 2-fluoro-4-iodonicotinate (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as Cs₂CO₃ (1.5 equivalents).
-
Add an anhydrous solvent like dioxane or toluene.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Reactivity Pathway Diagram
Caption: Key cross-coupling reactions of Methyl 2-fluoro-4-iodonicotinate.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
Methyl 2-fluoro-4-iodonicotinate is a strategically designed and highly versatile building block for medicinal chemistry. Its three distinct functional groups offer orthogonal reactivity, enabling the selective and efficient synthesis of complex, highly functionalized pyridine derivatives. The presence of the fluorine atom provides a means to fine-tune the biological properties of the final compounds. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an exploration of its key reactivity patterns, underscoring its importance for researchers and scientists in the pharmaceutical industry.
References
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Chemsrc. (2024). Methyl 2-fluoro-4-iodonicotinate Price. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
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National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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